molecular formula C11H13NO B8652003 2-(2,3-Dihydro-1H-inden-2-yl)acetamide CAS No. 146737-70-4

2-(2,3-Dihydro-1H-inden-2-yl)acetamide

Cat. No.: B8652003
CAS No.: 146737-70-4
M. Wt: 175.23 g/mol
InChI Key: FXUUGDVQYOENBV-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-yl)acetamide is a small-molecule compound featuring an indene core substituted with an acetamide group at the 2-position. In preclinical studies, derivatives of this compound demonstrated efficacy in reducing ganglioside accumulation in the central nervous system (CNS) of Sandhoff disease mouse models, highlighting its role as a PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol)-based homolog optimized for CNS penetration . However, its short half-life necessitates further structural optimization for clinical translation .

Properties

CAS No.

146737-70-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)acetamide

InChI

InChI=1S/C11H13NO/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H2,12,13)

InChI Key

FXUUGDVQYOENBV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

N-(5-Sulfonyl-2,3-dihydro-1H-inden-2-yl)acetamide (Compound 42)

  • Structure : Incorporates a methylsulfonyl group at the 5-position of the indene ring.
  • Synthesis : Synthesized via chlorosulfonic acid treatment of the parent acetamide, followed by oxidation with m-chloroperbenzoic acid (75% yield) .
  • This modification may influence target binding or metabolic stability .

CCG-203586 (Compound 3h)

  • Structure: Contains a dihydrobenzo[b][1,4]dioxin-6-yl group and a pyrrolidine-propanol side chain.
  • Activity: Demonstrates superior CNS activity in reducing GM2 and GA2 gangliosides in vivo compared to eliglustat, a non-CNS-penetrant GSL inhibitor. Calculated properties (e.g., logP, molecular weight) likely favor blood-brain barrier penetration .
  • Key Difference : Extended side chain and aromatic substituents enhance target engagement but may increase molecular weight (~500 Da), posing challenges for oral bioavailability .

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide

  • Structure: Features a 2-fluorophenoxy group attached to the acetamide.
  • Fluorination often enhances metabolic stability and lipophilicity .

Pharmacological and Pharmacokinetic Comparisons

Eliglustat (vs. 2-(2,3-Dihydro-1H-inden-2-yl)acetamide)

  • Mechanism : Eliglustat is a glucosylceramide synthase (GCS) inhibitor approved for Gaucher disease but lacks CNS penetration.
  • Pharmacokinetics : The parent compound’s short half-life (~hours) contrasts with eliglustat’s longer duration, necessitating structural modifications (e.g., CCG-203586) for sustained activity .

Indantadol Hydrochloride

  • Structure : Glycinamide derivative with a 2,3-dihydro-1H-inden-2-yl group.
  • Key Difference: The aminoethyl linker and hydrochloride salt improve solubility but may reduce blood-brain barrier penetration compared to acetamide derivatives .

Stereochemical and Isomeric Variations

(S)-N-(2,3-Dihydro-1H-inden-1-yl)acetamide

  • Structure : Stereoisomer with acetamide at the 1-position of the indene ring.
  • Implications : Altered stereochemistry may affect target binding or metabolic pathways, as seen in enantiomer-specific activity of CNS drugs .

Data Tables

Table 1. Structural and Pharmacokinetic Comparison of Key Analogues

Compound Substituents Molecular Weight (Da) Key Activity/Property Half-Life Limitation
Parent Compound 2-Acetamide 175.23 CNS GSL reduction Short (~hours)
CCG-203586 (3h) Dihydrodioxin-pyrrolidine side chain ~500 Enhanced CNS efficacy Improved
N-(5-Sulfonyl-indenyl)acetamide (42) 5-Methylsulfonyl 227.29 Increased polarity Not reported
Indantadol HCl Glycinamide + HCl salt 226.70 Solubility-enhanced Limited CNS uptake

Key Research Findings and Challenges

  • Structural Optimization : Derivatives like CCG-203586 demonstrate that side-chain modifications (e.g., dihydrodioxin groups) enhance CNS efficacy but may complicate synthesis or pharmacokinetics .
  • Metabolic Stability : The parent compound’s short half-life underscores the need for prodrug strategies or cytochrome P450-resistant substituents .
  • Comparative Efficacy: Sulfonyl and fluorophenoxy derivatives show divergent solubility and target engagement profiles, suggesting tailored applications for neurological vs. peripheral disorders .

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